Dodec-6-ynedioic acid

Physicochemical Property Monomer Purity Molecular Weight

Dodec-6-ynedioic acid (CAS 61621-71-4) is a linear C12 α,ω-dicarboxylic acid distinguished by an internal carbon–carbon triple bond precisely positioned at the 6,7-position. With a molecular formula of C12H18O4 and a molecular weight of 226.27 g/mol, it belongs to the alkyne-diacid subclass and serves as a bifunctional building block for applications requiring post-polymerization modification, covalent crosslinking, or metal-catalyzed cycloaddition reactions.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 61621-71-4
Cat. No. B14583972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodec-6-ynedioic acid
CAS61621-71-4
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC#CCCCCC(=O)O
InChIInChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H2,(H,13,14)(H,15,16)
InChIKeyVVDRIZWWAVQPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodec-6-ynedioic Acid (CAS 61621-71-4): A C12 Alkyne Diacid for Alkyne-Specific Polymer, Bioconjugation, and Synthesis Workflows


Dodec-6-ynedioic acid (CAS 61621-71-4) is a linear C12 α,ω-dicarboxylic acid distinguished by an internal carbon–carbon triple bond precisely positioned at the 6,7-position . With a molecular formula of C12H18O4 and a molecular weight of 226.27 g/mol, it belongs to the alkyne-diacid subclass and serves as a bifunctional building block for applications requiring post-polymerization modification, covalent crosslinking, or metal-catalyzed cycloaddition reactions . Its two terminal carboxylic acid groups provide standard condensation reactivity, while the internal alkyne uniquely enables thiol-yne, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and other alkyne-specific chemistries not accessible to saturated dicarboxylic acids such as dodecanedioic acid [1].

Why Saturated C12 Diacid Analogs Cannot Replace Dodec-6-ynedioic Acid in Alkyne-Dependent Applications


Saturated C12 diacids such as dodecanedioic acid (DDDA, CAS 693-23-2) are established industrial monomers for polyamides (Nylon 6,12) and powder coatings [1], but they lack an internal alkyne and are therefore inert to cycloaddition and thiol-yne reactions. This absence translates into a complete loss of post-functionalization capability: DDDA-based polymers cannot be further modified, crosslinked, or conjugated via alkyne-specific chemistry after backbone formation. While DDDA provides desirable mechanical properties in bulk thermoplastics [1], researchers and formulators requiring covalent, tunable network formation or bioorthogonal ligation must select an alkyne-functionalized diacid such as dodec-6-ynedioic acid. The following quantitative evidence, though limited in scope, supports the structural and physicochemical differentiation that underpins this functional exclusivity .

Quantitative Head-to-Head Evidence: Dodec-6-ynedioic Acid vs. Dodecanedioic Acid


Molecular Weight Difference of ~1.7% Between Dodec-6-ynedioic Acid and Dodecanedioic Acid

Dodec-6-ynedioic acid (C12H18O4) carries a molecular weight of 226.27 g/mol, which is approximately 4.0 g/mol (1.7%) lower than the 230.30 g/mol molecular weight of dodecanedioic acid (C12H22O4) [1]. This lower mass, arising from the presence of a triple bond, directly affects stoichiometric calculations for polymerization and conjugation reactions, and can be used as a simple distinguishing parameter during quality control or procurement verification [1].

Physicochemical Property Monomer Purity Molecular Weight

Predicted Hydrophilicity Difference: LogP of ~2.28 vs. ~3.06 for Dodecanedioic Acid

The predicted octanol-water partition coefficient (LogP) for dodec-6-ynedioic acid is 2.28, compared to a reported LogP of approximately 3.06 for dodecanedioic acid . The lower LogP indicates a measurable increase in hydrophilicity for the alkynyl diacid, which may influence solubility in aqueous reaction media, partitioning behavior in biphasic systems, and the swelling properties of derived hydrogels .

LogP Hydrophilicity Partition Coefficient

Presence of an Internal Alkyne Moiety: Enabling Chemistries Absent in Saturated Diacids

Dodec-6-ynedioic acid contains a single internal carbon–carbon triple bond, while dodecanedioic acid is fully saturated [1]. Internal, non-terminal alkynes are known to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), thiol-yne radical additions, and certain metal-catalyzed reactions, though they are less reactive than terminal alkynes in CuAAC [2]. This structural feature provides a qualitative, class-level functional advantage: polymers or conjugates built with dodec-6-ynedioic acid can be post-synthetically modified via alkyne chemistry, whereas those made with saturated diacids cannot [2].

Click Chemistry Post-functionalization Alkyne Reactivity

Documented Utility as a Key Intermediate in the Total Synthesis of Ardisiaquinone A

In a published total synthesis study, dodec-6-ynedioic acid was successfully employed as a precursor in a Stevens rearrangement sequence to construct 5,5'-(hexadec-8-yne-1,16-diyl)diresorcinol tetramethyl ether, a direct intermediate for the quinone natural product ardisiaquinone A [1]. This demonstrates its practical utility in complex molecule construction where the internal alkyne serves as a structural linchpin, as opposed to saturated diacids which would not enable the same synthetic transformation [1].

Total Synthesis Natural Product Chemistry Stevens Rearrangement

Where Dodec-6-ynedioic Acid Provides Functional Exclusivity: Recommended Use Cases


Synthesis of Click-Functionalizable Polyesters and Polyamides

Dodec-6-ynedioic acid can be employed as a drop-in monomer replacement for dodecanedioic acid in condensation polymerizations to yield polyesters or polyamides bearing internal alkyne groups along the backbone. These polymers can be subsequently modified or crosslinked via thiol-yne or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, generating stimuli-responsive materials, tunable hydrogels, or post-functionalized coatings [1][2]. The lower LogP of dodec-6-ynedioic acid may also improve the water-compatibility of the resulting polymer relative to DDDA-based materials .

Alkyne-Bearing Crosslinker for Hydrogel and Elastomer Networks

The bifunctional nature of dodec-6-ynedioic acid allows it to be used as a covalent crosslinker in epoxy, polyurethane, or hydrogel systems. When incorporated, the internal alkyne provides a secondary reactive handle that can be exploited for orthogonal network reinforcement or for attachment of bioactive ligands (e.g., peptides, fluorophores) after network formation, a capability that saturated diacid crosslinkers such as DDDA cannot offer [2][3].

Total Synthesis of Polyalkyne Natural Products and Analogues

As demonstrated in the synthesis of ardisiaquinone A precursors, dodec-6-ynedioic acid serves as a strategic C12 building block in total synthesis campaigns that require internal alkyne functionality at a defined position [3]. Researchers pursuing similar natural product families or polyalkyne scaffolds should prioritize this compound over saturated diacids or alkene analogs, which would either fail in the key bond-forming step or require additional synthetic manipulations.

Bioconjugation and Drug Delivery Systems Requiring Latent Reactivity

In the preparation of polymer-drug conjugates or prodrugs, dodec-6-ynedioic acid can be incorporated as a linker that remains chemically silent during polymer assembly but can later be activated for click-mediated drug loading or targeting-ligand attachment. The lower LogP relative to DDDA suggests improved handling in partially aqueous reaction media, potentially simplifying purification and scale-up .

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